molecular formula C24H22BrCl2N3O B10833523 Imidazole derivative 2

Imidazole derivative 2

Cat. No.: B10833523
M. Wt: 519.3 g/mol
InChI Key: PLHFPYNOQHOWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole derivative 2 is a nitrogen-containing aromatic heterocyclic compound. Imidazole and its derivatives are known for their versatility and have garnered significant attention in research and industrial chemistry due to their wide range of biological and pharmacological activities. These compounds play a pivotal role in the synthesis of biologically active molecules, including anticancer, anti-inflammatory, antimicrobial, and antiviral drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazole derivative 2 can be synthesized through various methods, including condensation, ring cyclization, and oxidation conversion. One common method involves the cyclo-condensation of 1,2-diketones, ammonium acetate, and aldehydes using different catalysts under green or solvent-based conditions . Another method involves the cyclization of amido-nitriles under mild conditions with nickel catalysis .

Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-component reactions to optimize synthetic efficiency. Techniques such as microreactor technology and ionic liquid-promoted synthesis are used to achieve high yields and environmentally friendly processes .

Comparison with Similar Compounds

Imidazole derivative 2 can be compared with other similar compounds, such as benzimidazole and triazole derivatives. While all these compounds share a common heterocyclic structure, imidazole derivatives are unique due to their broader range of biological activities and applications . Similar compounds include:

This compound stands out due to its versatility and effectiveness in various scientific and industrial applications.

Properties

Molecular Formula

C24H22BrCl2N3O

Molecular Weight

519.3 g/mol

IUPAC Name

2-[1-(4-bromophenyl)-2-(2,4-dichlorophenyl)-5-ethylimidazol-4-yl]-5-tert-butyl-1,3-oxazole

InChI

InChI=1S/C24H22BrCl2N3O/c1-5-19-21(23-28-13-20(31-23)24(2,3)4)29-22(17-11-8-15(26)12-18(17)27)30(19)16-9-6-14(25)7-10-16/h6-13H,5H2,1-4H3

InChI Key

PLHFPYNOQHOWQO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N1C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)Cl)Cl)C4=NC=C(O4)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.